3-Bromo-6-(bromomethyl)-2-methoxypyridine
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Overview
Description
3-Bromo-6-(bromomethyl)-2-methoxypyridine is an organic compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine substituents, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(bromomethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine derivatives. One common method includes the bromination of 2-methoxypyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(bromomethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
3-Bromo-6-(bromomethyl)-2-methoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-(bromomethyl)-2-methoxypyridine involves its interaction with various molecular targets and pathways. The bromine substituents enhance its reactivity, allowing it to participate in diverse chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methoxypyridazine: Similar in structure but differs in the position of the bromine and methoxy groups.
3-Bromo-6-methoxy-2-methylpyridine: Another derivative with a methyl group instead of a bromomethyl group.
Uniqueness
3-Bromo-6-(bromomethyl)-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C7H7Br2NO |
---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
3-bromo-6-(bromomethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3 |
InChI Key |
KPAWFVRQFVBLMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CBr)Br |
Origin of Product |
United States |
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